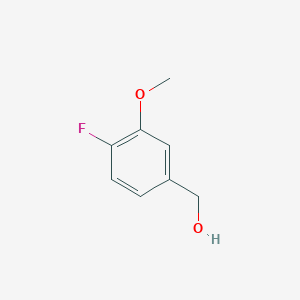

(4-Fluoro-3-methoxyphenyl)methanol

Beschreibung

Contextualization within Fluorinated Aromatic Compounds Research

Fluorinated aromatic compounds are a cornerstone of modern chemical research, primarily due to the unique properties that the fluorine atom imparts to a molecule. The high electronegativity and small size of fluorine can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This has made organofluorine compounds particularly valuable in the development of pharmaceuticals and agrochemicals. The presence of a fluorine atom in (4-Fluoro-3-methoxyphenyl)methanol places it firmly within this important class of molecules, predisposing it to be a valuable precursor for novel bioactive compounds.

Significance in Synthetic Organic Chemistry

The synthetic utility of this compound stems from the reactivity of its functional groups. The primary alcohol (hydroxymethyl group) can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The aromatic ring itself can undergo further electrophilic or nucleophilic aromatic substitution, guided by the directing effects of the existing substituents.

Commonly, this compound is synthesized through the reduction of its corresponding aldehyde, 4-fluoro-3-methoxybenzaldehyde (B144112), or carboxylic acid, 4-fluoro-3-methoxybenzoic acid. A typical laboratory-scale synthesis involves the reduction of 4-fluoro-3-phenoxybenzaldehyde (B1330021) using a reducing agent like sodium borohydride (B1222165) in an alcohol solvent. prepchem.comcas.org Another method employs the more potent reducing agent, lithium aluminum hydride. prepchem.com The general reaction scheme for the reduction of the aldehyde is as follows:

Scheme 1: Synthesis of this compound via Reduction of 4-fluoro-3-methoxybenzaldehyde

This straightforward access to a trifunctional building block, where each functional group can be selectively manipulated, underscores its importance to synthetic chemists.

Current Research Landscape and Emerging Applications

The unique substitution pattern of this compound makes it a valuable starting material in the synthesis of a variety of target molecules. Its application is particularly prominent in the field of medicinal chemistry, where it serves as a key intermediate for the synthesis of complex biologically active compounds.

Recent research has demonstrated the use of derivatives of this compound in the development of novel therapeutic agents. For instance, it has been utilized in the synthesis of substituted 3-fluorophenyl methanol (B129727) compounds that have shown potential as antiviral agents, specifically for the treatment of cytomegalovirus infections. google.com

Furthermore, patent literature indicates the use of this compound and its derivatives in the creation of a wide array of molecules with potential pharmaceutical applications, highlighting its ongoing relevance in drug discovery and development programs. cas.org The presence of the fluoro and methoxy (B1213986) groups on the aromatic ring can be strategically exploited to fine-tune the electronic and steric properties of the final products, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. chem960.com

The versatility of this compound also extends to materials science, where it can be incorporated into the synthesis of novel polymers and other advanced materials. chem960.com The fluorinated aromatic moiety can impart desirable properties such as thermal stability and chemical resistance to the resulting materials.

Compound Names Table

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluoro-3-methoxybenzaldehyde |

| 4-Fluoro-3-methoxybenzoic acid |

| 4-Fluoro-3-phenoxybenzaldehyde |

| Sodium borohydride |

| Lithium aluminum hydride |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-fluoro-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEDGSMVRLKUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343971 | |

| Record name | (4-Fluoro-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128495-45-4 | |

| Record name | (4-Fluoro-3-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluoro-3-methoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Fluoro 3 Methoxyphenyl Methanol

Direct Synthesis Approaches

Direct synthesis focuses on the conversion of a closely related precursor to the target alcohol in a single chemical step.

The reduction of the aldehyde functional group in 4-fluoro-3-methoxybenzaldehyde (B144112) to a primary alcohol is the most straightforward and widely utilized method for preparing (4-Fluoro-3-methoxyphenyl)methanol. This transformation can be accomplished using various reducing agents or through catalytic hydrogenation.

Metal hydride reagents are highly effective for the reduction of aldehydes. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common choices for this purpose. masterorganicchemistry.commasterorganicchemistry.com

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, favored for its safety and ease of handling. masterorganicchemistry.comwikipedia.org It readily reduces aldehydes to primary alcohols in protic solvents like methanol (B129727) or ethanol (B145695). wikipedia.orgprepchem.com The reaction is typically performed at room temperature and is known for its high yield. prepchem.comugm.ac.id For instance, the reduction of a related substrate, 4-fluoro-3-phenoxybenzaldehyde (B1330021), with sodium borohydride in absolute ethanol at room temperature for 24 hours yielded the corresponding alcohol in high purity after workup. prepchem.com A general procedure involves dissolving the aldehyde in an alcoholic solvent and adding NaBH₄ portion-wise while stirring. prepchem.comugm.ac.id

Lithium Aluminum Hydride (LiAlH₄): As a much stronger reducing agent than NaBH₄, LiAlH₄ can reduce aldehydes, ketones, esters, and carboxylic acids. masterorganicchemistry.combyjus.comleah4sci.com Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comprepchem.com The reaction involves the dropwise addition of an ethereal solution of the aldehyde to a stirred slurry of LiAlH₄. prepchem.com After the addition, the mixture is often refluxed to ensure complete reaction. prepchem.com While highly efficient, the use of LiAlH₄ requires more stringent anhydrous conditions and careful handling due to its violent reaction with water and protic solvents. masterorganicchemistry.combyjus.com

| Reducing Agent | Solvent | Typical Conditions | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Room Temperature | Mild, selective, safe, easy workup | Less reactive than LiAlH₄ |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0°C to reflux | Highly reactive, reduces many functional groups | Reacts violently with water, requires anhydrous conditions |

Catalytic hydrogenation offers an alternative, often cleaner, method for the reduction of aldehydes. This process involves treating the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst.

Various catalysts can be employed, including precious metals like palladium (Pd), platinum (Pt), and rhodium (Rh), as well as more earth-abundant metals like iron (Fe) and nickel (Ni). Recent research has focused on developing efficient catalysts based on non-precious metals. For example, a well-defined iron(II) complex has demonstrated high efficiency in the hydrogenation of aldehydes, including those with electron-withdrawing halogen substituents like 4-fluorobenzaldehyde. acs.org This reaction proceeds at room temperature under moderate hydrogen pressure (e.g., 6 bar) in a solvent like ethanol, achieving full conversion in a short time. acs.org

Another approach is transfer hydrogenation, where a hydrogen donor molecule, such as formic acid or isopropanol, is used instead of H₂ gas. researchgate.netresearchgate.net This method can be more convenient for laboratory-scale synthesis. For instance, 4-methoxybenzaldehyde (B44291) has been effectively reduced to its corresponding alcohol using a cyclopentadienone iron tricarbonyl complex with sodium formate (B1220265) as the hydride donor in water. researchgate.net

| Method | Catalyst Example | Hydrogen Source | Solvent | Key Findings |

| Direct Hydrogenation | [Fe(PNPMe-iPr)(CO)(H)(Br)] | H₂ gas | Ethanol | High efficiency for halogen-substituted benzaldehydes at room temperature. acs.org |

| Transfer Hydrogenation | Cyclopentadienone iron tricarbonyl | Sodium Formate | Water | Effective reduction of methoxy-substituted benzaldehydes. researchgate.net |

While less common than aldehyde reduction, this compound can be synthesized from halogenated precursors such as 4-fluoro-3-methoxybenzyl bromide or chloride. This typically involves a nucleophilic substitution reaction where the halide is displaced by a hydroxide (B78521) group. This can be achieved by reacting the benzyl (B1604629) halide with an aqueous base like sodium hydroxide. Alternatively, a two-step process involving conversion to an acetate (B1210297) ester followed by hydrolysis can also be employed to yield the desired alcohol.

The synthesis can also start from more fundamental building blocks. For instance, starting with 2-fluoroanisole, a formyl group can be introduced at the 5-position via electrophilic substitution reactions like the Vilsmeier-Haack or Gattermann reaction to produce 4-fluoro-3-methoxybenzaldehyde, which is then reduced as described above. Another potential route could involve the functionalization of 3-methoxy-4-fluorotoluene, where the methyl group is first halogenated and then converted to the alcohol. These multi-step syntheses offer flexibility but generally involve more complex procedures and purification steps compared to the direct reduction of the aldehyde.

Reduction of 4-Fluoro-3-methoxybenzaldehyde

Advanced Synthetic Transformations

This compound itself is a versatile building block for more complex molecules. chem960.com The hydroxyl group can be readily converted into other functional groups. For example, it can be oxidized back to the aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or transformed into a good leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions. It can also be converted to the corresponding benzyl halide. These transformations make it a key intermediate in the synthesis of pharmaceuticals and other fine chemicals where the 4-fluoro-3-methoxybenzyl moiety is required. chem960.com

Enantioselective Synthesis

While literature detailing the direct enantioselective synthesis of this compound is not extensive, general methodologies for producing chiral fluorinated compounds could be applied. One promising approach is biocatalytic asymmetric reduction. Ene reductase enzymes have been successfully used for the asymmetric reduction of α-fluoroenones and α-fluoroenoates, yielding chiral fluoroalkanes with high enantiomeric excess. chemrxiv.org This strategy could potentially be adapted for the asymmetric reduction of a suitable unsaturated precursor to afford an enantiomerically enriched form of this compound. Another strategy involves the use of chiral catalysts, such as rhodium-based complexes, which have been shown to be effective in asymmetric C-H functionalization reactions, a process that could potentially be used to build the chiral center. acs.org

Green Chemistry Approaches for Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign processes. In the context of synthesizing this compound, several green chemistry principles can be applied. A key strategy is the use of catalytic transfer hydrogenation in water. For instance, the reduction of aldehydes like 4-methoxybenzaldehyde has been achieved using a water-soluble iron tricarbonyl complex with sodium formate as the hydride donor. researchgate.net This method avoids organic solvents and utilizes an earth-abundant metal catalyst. Another green approach is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, a technique noted for its high atom economy. protocols.io The selection of reagents is also crucial; for example, choosing catalytic methods over those that use hypertoxic reagents like dimethyl sulfate (B86663) aligns with green synthetic requirements. google.com

Flow Chemistry Techniques in Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. Although a specific flow synthesis for this compound is not prominently documented, the reduction of its precursor aldehyde is well-suited for this technology. A typical setup would involve pumping a solution of 4-fluoro-3-methoxybenzaldehyde and a reducing agent through a heated or cooled reactor coil. This approach has been used for similar transformations, such as reductive etherifications, where a microflow reactor was employed to minimize byproduct formation. nih.gov Furthermore, modular flow platforms have been developed for the synthesis of complex fluorinated molecules, demonstrating the technology's capability to handle reactive intermediates and streamline multi-step sequences. chemrxiv.org Such a system could enable the on-demand, scalable, and safe production of this compound.

Protective Group Strategies in the Synthesis of this compound and its Derivatives

In the multi-step synthesis of complex molecules containing the this compound moiety, protecting group strategies are essential. jocpr.com These strategies involve the temporary masking of reactive functional groups to prevent unwanted side reactions during subsequent chemical transformations. highfine.com The choice of protecting group is dictated by its stability to the reaction conditions and the ease of its selective removal. jocpr.com

Protection of Hydroxyl Functionalities

The hydroxyl group of this compound or the phenolic hydroxyl group of its precursors is a primary site for protection. Silyl ethers and benzyl ethers are among the most common choices. nih.gov

Trialkylsilyl and Diarylalkylsilyl Ethers: These are widely used due to their ease of introduction and the tunable stability based on the steric bulk of the substituents. highfine.com Common examples include tert-butyldimethylsilyl (TBS) and the more robust tert-butyldiphenylsilyl (TBDPS). harvard.edu For example, a related precursor, 3-fluoro-4-hydroxybenzoic acid, can have its phenolic hydroxyl group protected as a TBDPS ether by reacting it with TBDPSCl in the presence of a base like triethylamine (B128534). nih.gov Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Tetrahydropyranyl (THP): The THP group is an acid-sensitive protecting group for alcohols. highfine.com It is stable to a wide range of non-acidic conditions but can be cleaved with mild acid. agroipm.cn

Benzyl (Bn) Ethers: Benzyl ethers are stable to many reagents and can be introduced using benzyl halides with a base. A notable application is the regioselective protection of catechols. For instance, in 3,4-dihydroxybenzaldehyde, the more acidic 4-hydroxyl group can be selectively protected with benzyl chloride, demonstrating a strategy applicable to precursors of the title compound. nih.gov A specialized protecting group, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been developed which is stable to oxidizing conditions that would cleave other ethers like the p-methoxybenzyl (PMB) group. nih.gov

Table 2: Common Protecting Groups for Hydroxyl Functionalities

| Protecting Group Type | Example | Introduction Reagent(s) | Cleavage Condition(s) | Reference |

|---|---|---|---|---|

| Trialkylsilyl | tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole | TBAF, HF | highfine.comharvard.edu |

| Diarylalkylsilyl | tert-Butyldiphenylsilyl (TBDPS) | TBDPS-Cl, Et₃N | TBAF, HF | nih.govharvard.edu |

| Alkoxyalkyl Ether | 2-Tetrahydropyranyl (THP) | Dihydropyran, Acid catalyst | Aqueous Acid | highfine.comagroipm.cn |

| Benzyl Ether | Benzyl (Bn) | Benzyl bromide, Base | Hydrogenolysis (H₂, Pd/C) | highfine.comnih.gov |

Protection of Other Functional Groups

During the synthesis of derivatives of this compound, other functional groups, particularly the aldehyde in its precursor, may require protection. The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction. A standard method for protecting aldehydes is to convert them into acetals, which are stable under basic, nucleophilic, and reductive conditions. For instance, the aldehyde group of 3-bromo-4-fluoro-benzaldehyde, a related precursor, can be protected by reacting it with ethane-1,2-diol in the presence of an acid catalyst like trimethylchlorosilane to form a cyclic acetal (B89532) (a 1,3-dioxolane). google.com This protecting group can be readily removed by hydrolysis under acidic conditions to regenerate the aldehyde. google.com

Chemical Reactivity and Transformation Studies of 4 Fluoro 3 Methoxyphenyl Methanol

Oxidation Reactions

The primary alcohol moiety of (4-Fluoro-3-methoxyphenyl)methanol is readily susceptible to oxidation to form 4-Fluoro-3-methoxybenzaldehyde (B144112). This transformation is a fundamental process in organic synthesis, providing access to a valuable aldehyde intermediate used in the preparation of various more complex molecules. The efficiency and selectivity of this oxidation can be achieved using a variety of oxidizing agents, each with its own characteristic reactivity and reaction conditions.

Conversion to 4-Fluoro-3-methoxybenzaldehyde

The oxidation of this compound to 4-Fluoro-3-methoxybenzaldehyde is a common and crucial synthetic step. The choice of oxidant and reaction conditions is critical to ensure high yields and prevent over-oxidation to the corresponding carboxylic acid.

The complex of chromium trioxide and pyridine (B92270), often referred to as Sarett or Collins reagent depending on the preparation method, is a well-established system for the oxidation of primary alcohols to aldehydes. wikipedia.orgwikipedia.orgorganic-chemistry.org The pyridine acts as a base to prevent the acidic conditions that can lead to over-oxidation and other side reactions. wikipedia.org The reaction is typically carried out in a non-aqueous solvent, such as dichloromethane (B109758). wikipedia.org While specific studies detailing the oxidation of this compound with this reagent are not prevalent, the general utility of chromium trioxide-pyridine complexes for the oxidation of primary benzylic alcohols suggests its applicability. The electron-donating methoxy (B1213986) group on the aromatic ring can influence the reaction rate, potentially requiring careful control of the reaction temperature and stoichiometry of the oxidizing agent.

Table 1: General Conditions for Oxidation with Chromium Trioxide Pyridine

| Parameter | Condition |

| Reagent | Chromium trioxide pyridine complex (Sarett/Collins Reagent) |

| Solvent | Dichloromethane |

| Temperature | Typically room temperature |

| Reaction Time | Varies depending on substrate |

Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent for the conversion of primary and secondary benzylic and allylic alcohols to their corresponding aldehydes and ketones. A specific application of this reagent has been reported for the oxidation of this compound. In a documented procedure, this compound was stirred with a significant excess of manganese dioxide in dichloromethane under a nitrogen atmosphere at a gentle reflux for 16 hours. This process yielded 4-Fluoro-3-methoxybenzaldehyde as a white solid with a high yield of 85%.

Table 2: Oxidation of this compound with Manganese Dioxide

| Reactant | Reagent | Solvent | Time (h) | Temperature | Yield (%) |

| This compound | Manganese dioxide | Dichloromethane | 16 | Reflux | 85 |

This method highlights the effectiveness of manganese dioxide for this specific transformation, offering a reliable route to the desired aldehyde.

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine reagent that has gained prominence as a mild and selective oxidant for the conversion of alcohols to aldehydes and ketones. orientjchem.orgresearchgate.netnih.gov It is particularly useful for substrates that are sensitive to harsher oxidizing conditions. nih.gov IBX can effectively oxidize a wide range of benzylic alcohols to their corresponding aldehydes in good yields. researchgate.net The reaction is often carried out in solvents like DMSO, or under catalytic conditions. orientjchem.orgnih.gov The presence of an electron-donating group, such as the methoxy group in this compound, can facilitate the oxidation process. orientjchem.org While a specific protocol for the IBX oxidation of this compound is not explicitly detailed in the reviewed literature, the general reactivity profile of IBX with substituted benzyl (B1604629) alcohols suggests it would be an effective reagent for this transformation. researchgate.netnih.gov

Table 3: General Conditions for IBX Oxidation of Benzyl Alcohols

| Reagent | Solvent(s) | Temperature | Notes |

| 2-Iodoxybenzoic acid (IBX) | DMSO, Ethyl acetate (B1210297) | Room temperature to reflux | Can be used in stoichiometric or catalytic amounts |

Derivatization via the Hydroxyl Group

The hydroxyl group of this compound serves as a key site for chemical modification, allowing for the synthesis of a variety of derivatives. Esterification is a common and important reaction in this context.

Esterification Reactions

Esterification involves the reaction of the hydroxyl group of this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid catalyst. masterorganicchemistry.com This reaction produces the corresponding ester, which can have significantly different physical and chemical properties compared to the starting alcohol.

General methods for the esterification of benzyl alcohols are well-established and can be applied to this compound. masterorganicchemistry.comoperachem.com For instance, the Fischer-Speier esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, often using an excess of the alcohol or removing water to drive the equilibrium towards the ester product. masterorganicchemistry.com Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used, often in the presence of a base like pyridine to neutralize the acidic byproduct.

While specific literature detailing the esterification of this compound is not extensively available, the principles of esterifying substituted benzyl alcohols are directly applicable. The electronic nature of the substituents on the aromatic ring can influence the reactivity of the benzylic alcohol, but generally, these reactions proceed efficiently under standard conditions.

Table 4: Common Esterification Methods for Benzyl Alcohols

| Method | Reagents | Catalyst | General Conditions |

| Fischer-Speier | Carboxylic acid | Strong acid (e.g., H₂SO₄) | Reflux, often with removal of water |

| Acyl Chloride | Acid chloride | Base (e.g., Pyridine) | Typically at or below room temperature |

| Acetic Anhydride | Acetic anhydride | Acid or base catalyst | Varies with catalyst |

Etherification Reactions

The benzylic alcohol group of this compound can readily undergo etherification to form the corresponding ethers. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a wide variety of alkyl or aryl groups at the benzylic position. The Williamson ether synthesis is a common method employed for this purpose. In this reaction, the alcohol is first deprotonated with a suitable base, such as sodium hydride, to form the more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to yield the ether.

For instance, the reaction of this compound with an alkyl halide (R-X) in the presence of a base would yield the corresponding ether, 4-(alkoxymethyl)-1-fluoro-2-methoxybenzene. The choice of base and solvent is crucial for the success of the reaction and depends on the specific substrate and alkylating agent used.

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | e.g., NaH | 4-(Alkoxymethyl)-1-fluoro-2-methoxybenzene | Williamson Ether Synthesis |

Halogenation of the Benzylic Alcohol

The hydroxyl group of this compound can be substituted by a halogen atom, converting the benzylic alcohol into a benzylic halide. A common reagent for this transformation is thionyl chloride (SOCl₂), which converts the alcohol to the corresponding benzyl chloride, 4-(chloromethyl)-1-fluoro-2-methoxybenzene.

This reaction typically proceeds in a solvent like dichloromethane. A similar transformation has been reported for (5-chloro-2-methoxy-phenyl)-methanol, which, when treated with thionyl chloride in dichloromethane, yields 4-chloro-2-chloromethyl-1-methoxy-benzene in high yield (98%). chemicalbook.com The reaction involves the dropwise addition of thionyl chloride to a solution of the alcohol, followed by stirring at room temperature. chemicalbook.com The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution reactions.

| Starting Material | Reagent | Solvent | Product | Reported Yield (Analogue) |

| This compound | Thionyl chloride (SOCl₂) | Dichloromethane | 4-(Chloromethyl)-1-fluoro-2-methoxybenzene | 98% chemicalbook.com |

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is susceptible to various substitution reactions, with the regioselectivity being governed by the directing effects of the existing fluoro and methoxy substituents.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.org Conversely, the fluorine atom (-F) is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance. libretexts.org

When both groups are present, the powerful activating effect of the methoxy group dominates the directing effect. Therefore, electrophiles are expected to preferentially attack the positions ortho and para to the methoxy group. The position para to the methoxy group is already substituted with the fluorine atom. The two ortho positions are C2 and C6. The C2 position is sterically hindered by the adjacent hydroxymethyl group. Thus, substitution is most likely to occur at the C6 position. In reactions like nitration (using a mixture of nitric and sulfuric acids) or halogenation, the major product would be the 6-substituted derivative. masterorganicchemistry.com

| Reaction | Reagents | Directing Influence | Predicted Major Product Position |

| Nitration | HNO₃ / H₂SO₄ | Ortho, para-directing (-OCH₃) > Ortho, para-directing (-F) | Position 6 |

| Halogenation | X₂ / Lewis Acid | Ortho, para-directing (-OCH₃) > Ortho, para-directing (-F) | Position 6 |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the fluorine atom can act as a leaving group. However, the methoxy group is an electron-donating group, which generally disfavors classical SNAr reactions.

Despite this, SNAr reactions on unactivated or even electron-rich fluoroarenes have been made possible through methods like organic photoredox catalysis. nih.govnih.gov These methods can enable the substitution of the fluorine atom by various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. nih.govnih.gov Therefore, while challenging under classical conditions, nucleophilic aromatic substitution at the C4 position of this compound could potentially be achieved using modern catalytic systems. The reaction's success would depend on the specific nucleophile and reaction conditions employed. ebyu.edu.tr

Cross-Coupling Reactions

The fluorobenzene (B45895) moiety within this compound or its derivatives can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. libretexts.org While aryl fluorides are generally less reactive than other aryl halides, specialized catalytic systems can facilitate their use. More commonly, the corresponding aryl bromide or iodide would be used. The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions and the low toxicity of the boron-based reagents. organic-chemistry.org The reaction is instrumental in constructing biaryl structures. libretexts.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an sp²-hybridized organic halide or pseudohalide. wikipedia.orglibretexts.org This method is known for its broad scope, as many organostannanes are stable and commercially available or readily synthesized. libretexts.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron compound | Aryl/Vinyl Halide or Triflate | Palladium | C(sp²)-C(sp²) |

| Negishi Coupling | Organozinc compound | Aryl/Vinyl/Alkyl Halide or Triflate | Palladium or Nickel | C-C |

| Stille Coupling | Organotin compound | Aryl/Vinyl Halide or Triflate | Palladium | C(sp²)-C(sp²) |

Mechanistic Investigations of Key Reactions

The mechanisms of the aforementioned reactions have been extensively studied.

Electrophilic Aromatic Substitution: The general mechanism involves a two-step process. First, the electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.comorganicchemistrytutor.com In the second step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comorganicchemistrytutor.com

Nucleophilic Aromatic Substitution (SNAr): The classical SNAr mechanism is a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group (fluorine, in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura, Negishi, and Stille reactions generally proceed through a similar catalytic cycle involving a palladium catalyst. The cycle typically consists of three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., an aryl halide derivative of the starting material) to form a palladium(II) intermediate. libretexts.orglibretexts.org

Transmetalation: The organic group from the organometallic reagent (boron, zinc, or tin) is transferred to the palladium(II) complex, displacing the halide. libretexts.orglibretexts.org In the case of the Suzuki coupling, activation of the organoboron reagent with a base is typically required to facilitate this step. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then enter another catalytic cycle. libretexts.orglibretexts.org

Kinetic Studies

Kinetic studies of the oxidation of substituted benzyl alcohols provide a framework for predicting the reactivity of this compound. The rate of these reactions is highly sensitive to the nature of the substituents on the aromatic ring.

Substituent Effects: In the oxidation of benzyl alcohols, electron-donating groups generally accelerate the reaction rate, while electron-withdrawing groups have a retarding effect. This is because the rate-determining step often involves the abstraction of a hydride ion from the benzylic carbon, a process that is facilitated by increased electron density at this position. The methoxy group (-OCH3) at the meta position in this compound is an electron-donating group through resonance, which is expected to increase the reaction rate. Conversely, the fluorine atom at the para position is an electron-withdrawing group via induction, which would tend to decrease the reaction rate. The net effect on the reaction kinetics will be a balance of these opposing electronic influences.

Hammett Plots: The relationship between the electronic properties of substituents and the reaction rate is often quantified using Hammett plots, which correlate the logarithm of the rate constant (log k) with the Hammett substituent constant (σ). For the oxidation of many substituted benzyl alcohols, a linear Hammett plot is observed with a negative rho (ρ) value, indicating that the reaction is favored by electron-donating groups. orientjchem.org For this compound, the combined Hammett constants for the 3-methoxy and 4-fluoro substituents would determine its position on such a plot and its relative reactivity compared to unsubstituted benzyl alcohol.

Kinetic Isotope Effect: The kinetic isotope effect (KIE), determined by comparing the reaction rates of the alcohol and its deuterated analogue at the benzylic position, is a powerful tool for elucidating the rate-determining step. A significant primary KIE (kH/kD > 1) is typically observed in the oxidation of benzyl alcohols, confirming that the cleavage of the C-H bond at the benzylic carbon is involved in the rate-limiting step. rsc.org It is highly probable that the oxidation of this compound would also exhibit a significant primary kinetic isotope effect.

Table 1: Predicted Kinetic Parameters for the Oxidation of this compound

| Parameter | Predicted Value/Effect | Rationale |

| Relative Rate Constant (krel) | Intermediate | The electron-donating methoxy group and electron-withdrawing fluoro group have opposing effects on the reaction rate. |

| Hammett Plot (ρ value) | Negative | Consistent with a mechanism involving hydride abstraction in the rate-determining step, which is favored by electron-donating groups. orientjchem.org |

| Kinetic Isotope Effect (kH/kD) | > 1 | Indicates that the cleavage of the benzylic C-H bond is part of the rate-determining step. rsc.org |

| Activation Energy (Ea) | Moderate | The opposing electronic effects of the substituents will likely result in a moderate activation energy compared to strongly activated or deactivated benzyl alcohols. |

Transition State Analysis

Geometry of the Transition State: For the oxidation of benzyl alcohols, the transition state is generally proposed to involve the transfer of a hydride ion from the benzylic carbon to the oxidant. orientjchem.org Computational studies on similar reactions suggest a transition state where the benzylic carbon is partially rehybridized from sp3 towards sp2, with a developing positive charge. nih.gov The C-H bond being broken is elongated, and a new bond between the hydride and the oxidant is partially formed.

Electronic Effects on the Transition State: The electronic nature of the substituents on the aromatic ring significantly influences the stability and structure of the transition state. For this compound:

The methoxy group , being electron-donating, will help to stabilize the developing positive charge on the benzylic carbon in the transition state. This stabilization lowers the activation energy and accelerates the reaction.

The fluoro group , being electron-withdrawing, will destabilize the carbocation-like character of the benzylic carbon in the transition state, thereby increasing the activation energy and slowing down the reaction.

The balance of these effects will determine the precise electronic character and energy of the transition state. Studies on other substituted benzyl alcohols have shown that the transition state can shift from being "early" (more reactant-like) to "late" (more product-like) depending on the substituents. acs.org For this compound, the competing electronic effects might lead to a more balanced or "central" transition state.

Table 2: Predicted Features of the Transition State for the Oxidation of this compound

| Feature | Predicted Characteristic | Influence of Substituents |

| Geometry | Trigonal bipyramidal-like at the benzylic carbon | Partial rehybridization from sp3 to sp2. |

| Charge Distribution | Partial positive charge on the benzylic carbon | Stabilized by the methoxy group, destabilized by the fluoro group. |

| Bond Lengths | Elongated C-H bond being cleaved | Reflects the progress of the hydride transfer. |

| Activation Energy | Moderate | A balance between the stabilizing effect of the methoxy group and the destabilizing effect of the fluoro group. |

Applications As a Synthetic Intermediate

Precursor for Pharmacologically Active Compounds

(4-Fluoro-3-methoxyphenyl)methanol is a valuable precursor for a range of compounds with potential therapeutic applications, from anticancer agents to modulators of the central nervous system.

Synthesis of Benzothiazole (B30560) Derivatives

This compound is a key starting material for the synthesis of certain benzothiazole derivatives, such as 1,3-benzothiazol-2-yl-(4-fluoro-3-methoxyphenyl)methanol. The synthesis typically involves a two-step process. First, this compound is oxidized to form 4-fluoro-3-methoxybenzaldehyde (B144112). This oxidation can be achieved using reagents like manganese dioxide in dichloromethane (B109758).

Following the formation of the aldehyde, a condensation reaction with 2-aminothiophenol (B119425) yields the desired 2-substituted benzothiazole. This reaction is a well-established method for constructing the benzothiazole core and is amenable to various substituted aldehydes, including 4-fluoro-3-methoxybenzaldehyde. Benzothiazole and its derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.

Intermediate in the Synthesis of Spiro-oxindole Compounds

Spiro-oxindole scaffolds are a prominent feature in many biologically active compounds. While a direct synthesis of a spiro-oxindole compound for sodium channel-mediated diseases starting from this compound is not explicitly detailed in readily available literature, the structural motif is highly relevant. Spiro-oxindole derivatives are under investigation for treating conditions like pain, which are often mediated by sodium channels.

The general structure of these compounds often includes a substituted benzoyl group attached to the spirocyclic core. The (4-fluoro-3-methoxy)benzoyl moiety, which can be derived from this compound, represents a plausible structural component in this class of molecules. Patents related to spiro-oxindole compounds as sodium channel modulators describe a wide array of possible substitutions on the aromatic rings, logically encompassing patterns like the one offered by this precursor. The synthesis of such complex molecules often involves the coupling of various substituted fragments, and (4-fluoro-3-methoxy)benzoic acid, obtained from the oxidation of this compound, would be a suitable building block.

The development of novel analgesics often targets voltage-gated sodium channels. The intricate structures of spiro-oxindoles make them attractive candidates for modulating the activity of these channels. The incorporation of a substituted aromatic group, such as the 4-fluoro-3-methoxyphenyl group, can significantly influence the compound's binding affinity and selectivity for different sodium channel subtypes, a critical factor in designing effective and safe pain therapeutics.

Building Block for Camptothecin (B557342) Derivatives

Camptothecin and its analogues are potent anticancer agents that function by inhibiting topoisomerase I. vulcanchem.com Extensive research has focused on synthesizing new derivatives to improve efficacy and reduce side effects. Modifications to the A and B rings of the camptothecin core are a common strategy to achieve these goals.

The introduction of substituents such as halogens and amino groups at various positions on the A-ring has been shown to enhance anti-tumor activity. acs.org For instance, the development of an 11-fluoro substituted hexacyclic camptothecin analogue highlights the interest in incorporating fluorine into this scaffold. While a direct synthesis of a camptothecin derivative using the entire (4-fluoro-3-methoxyphenyl) moiety as a building block is not prominently documented, the use of fluorinated and methoxylated precursors in the construction of the A-ring is a viable synthetic strategy. The Friedländer condensation, a key reaction in many camptothecin syntheses, allows for the use of various substituted anilines, which could potentially be derived from precursors related to this compound.

Precursor for 17β-Hydroxysteroid Dehydrogenase 14 (17β-HSD14) Inhibitors

The enzyme 17β-hydroxysteroid dehydrogenase 14 (17β-HSD14) is involved in the metabolism of steroids and is a potential therapeutic target. The development of inhibitors for this enzyme is an active area of research. Structure-based drug design has led to the discovery of potent nonsteroidal inhibitors of 17β-HSD14.

In a study focused on the optimization of a class of pyridine-based inhibitors, several analogues were synthesized and evaluated. While the specific use of this compound as a starting material is not explicitly stated, the resulting potent inhibitors feature substituted phenyl rings. The structure-activity relationship studies within this class of compounds explore various substitution patterns on the phenyl ring to enhance inhibitory activity and selectivity. The 4-fluoro-3-methoxy substitution pattern is a logical combination to explore in such optimization efforts, making this compound a relevant potential precursor for this class of inhibitors.

Role in the Synthesis of Dopamine (B1211576) D3 Receptor Agonists

Dopamine D3 receptors are implicated in various neurological and psychiatric disorders, making them an important target for drug development. Research in this area has led to the synthesis of numerous D3 receptor agonists and antagonists.

This compound, through its oxidation to 4-fluoro-3-methoxybenzaldehyde, serves as a key intermediate in the synthesis of certain dopamine D3 receptor ligands. For example, a series of fluorine-containing N-(2-methoxyphenyl)piperazine analogues with high affinity for the D3 receptor have been synthesized. In these syntheses, substituted benzoic acids are coupled with piperazine (B1678402) derivatives. 4-Fluoro-3-methoxybenzoic acid, readily prepared by the oxidation of this compound, can be a crucial component in forming the arylamide portion of these D3 receptor ligands. The specific substitution pattern of the aromatic ring plays a significant role in the binding affinity and selectivity of the final compound for the D3 receptor over other dopamine receptor subtypes.

Utilization in Other Therapeutic Agent Synthesis

The strategic importance of this compound lies in its role as a key starting material for a variety of therapeutic agents. The compound is readily oxidized to form 4-fluoro-3-methoxybenzaldehyde, a more reactive intermediate for subsequent coupling reactions. A common method for this transformation involves using manganese dioxide in a solvent like dichloromethane, which efficiently converts the benzyl (B1604629) alcohol to the aldehyde.

This aldehyde is particularly significant in the synthesis of chalcones and as a structural motif in kinase inhibitors.

Chalcone Derivatives: 4-Fluoro-3-methoxybenzaldehyde, derived from this compound, is a crucial reactant in the Claisen-Schmidt condensation to produce substituted chalcones. These reactions typically involve the condensation of the aldehyde with a substituted acetophenone (B1666503) in the presence of a base like potassium hydroxide (B78521). Chalcones are a class of compounds investigated for a range of therapeutic effects, including anti-cancer properties. Specifically, certain fluorinated chalcones have been identified as potential anti-invasive agents, a critical area of cancer research focused on preventing metastasis.

Antiviral Agents: Substituted fluorophenyl methanol (B129727) compounds have also been explored in the development of novel antiviral drugs. Research has been conducted on their potential to inhibit viral replication, including that of RNA viruses.

The following table summarizes the classes of therapeutic agents synthesized using this compound as an intermediate.

| Therapeutic Agent Class | Intermediate Compound | Synthetic Application | Potential Disease Target |

|---|---|---|---|

| Chalcones | 4-Fluoro-3-methoxybenzaldehyde | Used in Claisen-Schmidt condensation reactions. | Cancer (Anti-invasive) |

| Kinase Inhibitors | 4-Fluoro-3-methoxybenzaldehyde | Incorporated as a key structural motif. | Cancer |

| Antiviral Agents | Substituted Fluorophenyl Methanols | Serves as a backbone for novel antiviral compounds. | Viral Infections (e.g., RNA viruses) |

Role in Material Science Applications

While this compound is noted in chemical literature as having potential utility in materials science, specific applications or detailed research findings where this particular compound is a key component are not extensively documented in publicly accessible sources.

Use in Agrochemical Synthesis

Based on a review of available scientific literature and patents, there are no specific, documented instances of this compound being utilized as a direct intermediate in the synthesis of commercial or developmental agrochemicals.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a small molecule like (4-Fluoro-3-methoxyphenyl)methanol might interact with a protein target. This is crucial in drug discovery for assessing potential therapeutic efficacy.

While specific docking studies for this compound with 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) are not extensively documented in publicly available literature, insights can be drawn from studies on analogous halogenated and methoxy-substituted compounds. Research on halogen-based inhibitors of 17β-HSD1 highlights the importance of halogen bonding and hydrophobic interactions in the binding pocket. sigmaaldrich.com The enzyme 17β-HSD1 is a key player in the biosynthesis of the potent estrogen estradiol, making it a significant target for therapies against estrogen-dependent diseases like breast cancer. mdpi.com

For this compound, the fluorine atom is expected to participate in favorable interactions within the active site of 17β-HSD1. Fluorine's high electronegativity can lead to the formation of halogen bonds and other non-covalent interactions with amino acid residues. sigmaaldrich.com The methoxy (B1213986) group can act as a hydrogen bond acceptor, while the benzyl (B1604629) alcohol moiety can serve as a hydrogen bond donor. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with corresponding residues in the protein's binding site. Studies on other inhibitors have shown that interactions with key residues such as Ser142, Tyr155, and Asn152 are critical for binding to 17β-HSD1. sigmaaldrich.com

Table 1: Predicted Intermolecular Interactions of this compound with 17β-HSD1

| Functional Group of Ligand | Potential Interacting Residue(s) in 17β-HSD1 | Type of Interaction |

| Hydroxymethyl (-CH2OH) | Ser142, Tyr155 | Hydrogen Bond (Donor) |

| Methoxy (-OCH3) | Asn152 | Hydrogen Bond (Acceptor) |

| Phenyl Ring | Hydrophobic Pocket Residues | π-π Stacking, Hydrophobic |

| Fluorine (-F) | Various | Halogen Bond, Dipole-Dipole |

This table is predictive and based on studies of analogous compounds.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the intrinsic properties of this compound at the electronic level.

The electronic structure of this compound is influenced by its substituent groups. The fluorine atom acts as an electron-withdrawing group through induction, while the methoxy group is an electron-donating group through resonance. This interplay affects the electron density distribution across the aromatic ring and influences the molecule's reactivity and interaction potential.

Quantum chemical calculations, such as Density Functional Theory (DFT), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Studies on similar fluorinated aromatic compounds suggest that the introduction of a fluorine atom can lower the LUMO energy, potentially enhancing the molecule's electrophilicity and its ability to accept electrons in interactions. nuph.edu.ua

Theoretical calculations can be employed to predict the most likely pathways for chemical reactions involving this compound. For instance, the oxidation of the benzyl alcohol group to the corresponding aldehyde or carboxylic acid is a common transformation. Computational models can elucidate the reaction mechanism, identify transition states, and calculate activation energies for different potential pathways. researchgate.net Studies on the reactions of benzyl alcohols have shown that the nature and position of substituents on the aromatic ring significantly influence the reaction rates and mechanisms. startbioscience.com.brnih.gov For this compound, the electronic effects of the fluoro and methoxy groups would play a crucial role in determining the preferred reaction pathways.

The molecular electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. The ESP is calculated from the electron density and provides a color-coded map where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, the ESP map would be expected to show a region of negative potential around the oxygen atoms of the hydroxyl and methoxy groups, indicating their ability to act as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential, highlighting its role as a hydrogen bond donor. The fluorine atom, due to its high electronegativity, would also contribute to a region of negative potential. The aromatic ring itself will have a complex ESP landscape influenced by the competing electronic effects of the substituents. nih.gov Such maps are crucial for understanding how the molecule will be recognized by and interact with other molecules, including protein receptors. rsc.org

Conformational Analysis

However, general principles of conformational analysis, derived from studies of analogous molecules such as substituted anisoles and benzyl alcohols, can provide insights into the likely conformational preferences of this compound. The conformation of this molecule is primarily determined by the rotation around two key single bonds: the C-O bond of the methoxy group and the C-C bond connecting the hydroxymethyl group to the aromatic ring.

Rotation of the Methoxy Group:

The orientation of the methoxy group relative to the benzene (B151609) ring in substituted anisoles is a subject of numerous computational studies. For anisole (B1667542) itself, the planar conformation, where the methyl group lies in the plane of the aromatic ring, is generally the most stable. The barrier to rotation around the C-O bond is influenced by steric and electronic effects of the ring substituents. In the case of 3-fluoroanisole, theoretical calculations suggest a higher barrier to internal rotation of the methoxy group compared to the parent anisole molecule. researchgate.net The presence of the fluorine atom ortho to the methoxy group in this compound would likely lead to a preferred planar conformation, either with the methyl group oriented away from (cis) or towards (trans) the fluorine atom, with a significant energy barrier to rotation.

Rotation of the Hydroxymethyl Group:

The conformational preferences of the hydroxymethyl group in benzyl alcohol and its derivatives have been investigated using both computational and experimental methods. cdnsciencepub.comacs.orgcolostate.edu These studies indicate that benzyl alcohol is a highly flexible molecule with low barriers to rotation around the C-C bond. acs.org The relative orientation of the O-H bond can lead to different staggered conformations. For benzyl alcohol, theoretical calculations have been performed to determine the energies of various conformers as the C-O bond twists out of the phenyl group plane and as the HCOH dihedral angle changes. cdnsciencepub.com In ortho-halogenated benzyl alcohols, an intramolecular hydrogen bond between the hydroxyl proton and the halogen atom can favor a specific chiral conformation. rsc.org For this compound, it is plausible that weak intramolecular interactions, such as a hydrogen bond between the hydroxyl hydrogen and the fluorine atom or the methoxy oxygen, could influence the conformational equilibrium.

Table 1: Illustrative Data Types from a Conformational Analysis Study

| Conformational Parameter | Description | Example Value (Hypothetical) |

| Dihedral Angle (Cring-Cring-O-Cmethyl) | Defines the orientation of the methoxy group relative to the ring. | 0° (planar, cis) / 180° (planar, trans) |

| Rotational Barrier (Methoxy) | Energy required to rotate the methoxy group out of the plane. | ~5-10 kJ/mol |

| Dihedral Angle (Cring-Cbenzyl-O-H) | Defines the orientation of the hydroxyl group. | ~60°, 180°, 300° (staggered) |

| Rotational Barrier (Hydroxymethyl) | Energy required for rotation around the Cring-Cbenzyl bond. | < 3 kcal/mol |

| Relative Energy | Energy difference between various stable conformers. | ΔE = 0 - 5 kJ/mol |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. It provides insights into the carbon-hydrogen framework of a molecule. For (4-Fluoro-3-methoxyphenyl)methanol, various NMR techniques are employed to confirm its structure.

¹H NMR Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. While specific experimental data for this compound is not widely published, the expected ¹H NMR spectrum can be predicted based on its structure and data from analogous compounds. rsc.orgnewdrugapprovals.org

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂OH), the methoxy (B1213986) protons (OCH₃), and the hydroxyl proton (OH).

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. Their splitting patterns will be complex due to coupling with each other and with the fluorine atom.

Benzylic Protons: The two protons of the hydroxymethyl group (CH₂OH) are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6 ppm. rsc.orgnewdrugapprovals.org

Methoxy Protons: The three protons of the methoxy group (OCH₃) will be visible as a sharp singlet further upfield, likely around δ 3.9 ppm. rsc.org

Hydroxyl Proton: The hydroxyl proton signal can be a broad or sharp singlet and its chemical shift is variable, often appearing between δ 1.5 and 2.5 ppm, and can be confirmed by D₂O exchange. rsc.org

Predicted ¹H NMR Data for this compound (Note: These are predicted values based on analogous compounds and general principles, not experimental data.)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.2 | Multiplet (m) | 3H |

| -CH₂OH | ~ 4.6 | Singlet (s) or Doublet (d) | 2H |

| -OCH₃ | ~ 3.9 | Singlet (s) | 3H |

| -OH | Variable (e.g., 1.5 - 2.5) | Singlet (s), broad | 1H |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments within a molecule. For this compound, eight distinct carbon signals are expected.

Aromatic Carbons: Six signals will be present in the aromatic region (δ 110-160 ppm). The carbon atom directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JCF). Other aromatic carbons will also exhibit smaller couplings to fluorine (²JCF, ³JCF). rsc.org

Benzylic Carbon: The carbon of the CH₂OH group is expected around δ 64 ppm. rsc.org

Methoxy Carbon: The methoxy carbon (OCH₃) should appear at approximately δ 56 ppm. newdrugapprovals.org

Predicted ¹³C NMR Data for this compound (Note: These are predicted values based on analogous compounds and general principles, not experimental data.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | ~150-160 (with large C-F coupling) |

| Aromatic C-O | ~145-155 |

| Aromatic C-C | ~110-135 |

| -CH₂OH | ~64 |

| -OCH₃ | ~56 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in definitively assigning the signals observed in 1D NMR spectra by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily helping to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each aromatic proton to its corresponding carbon atom, as well as the benzylic protons to the benzylic carbon and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For instance, it would show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the benzylic protons to the adjacent aromatic carbon, thus confirming the substitution pattern on the benzene ring.

While specific 2D NMR data for this compound is not available in the surveyed literature, these techniques are standard for the complete structural elucidation of novel organic compounds.

Fluorine NMR Spectroscopy (if applicable)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable and applicable technique. icpms.cz ¹⁹F NMR is very sensitive and has a wide chemical shift range, making it an excellent tool for identifying fluorine-containing compounds. np-mrd.org

For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. For similar aromatic fluorine compounds, the chemical shifts typically appear in the range of -100 to -140 ppm relative to a CFCl₃ standard. nih.govcolorado.edu The signal may appear as a multiplet due to coupling with the nearby aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ambeed.com In a typical LC-MS analysis of this compound (molar mass: 156.15 g/mol ), the compound would first be separated from any impurities.

In the mass spectrometer, under electrospray ionization (ESI) in positive mode, the molecular ion peak [M+H]⁺ would be expected at an m/z of approximately 157.16. Other adducts, such as [M+Na]⁺ at m/z 179.14, might also be observed. The fragmentation pattern would likely involve the loss of a water molecule (-18) from the protonated molecule, leading to a fragment at m/z 139, or the loss of the entire hydroxymethyl group (-31), resulting in a fragment at m/z 125. This fragmentation provides further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. For this compound, with a molecular formula of C₈H₉FO₂, the expected exact mass can be calculated. HRMS analysis provides an experimental mass measurement with high accuracy, typically to within a few parts per million (ppm) of the theoretical value, confirming the elemental composition. This technique is indispensable for distinguishing between compounds with the same nominal mass but different molecular formulas. In metabolic studies, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is employed to identify metabolites of parent compounds. nih.gov This approach allows for the detection and putative identification of new molecules based on their accurate mass and fragmentation patterns, even without analytical standards. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of an alcohol like this compound will exhibit characteristic absorption bands corresponding to its specific structural features. nist.govyoutube.com Key absorptions include a broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. youtube.com Other significant peaks would include those for C-H stretching in the aromatic ring and the methyl group, C-O stretching for the alcohol and the ether linkage, and C=C stretching within the benzene ring. The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern of absorptions specific to the molecule. youtube.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1400-1600 |

| C-O Stretch (Alcohol/Ether) | 1000-1300 |

| C-F Stretch | 1000-1400 |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity.

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. rochester.edu For the purification of moderately polar compounds like this compound, a common stationary phase is silica (B1680970) gel. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). By gradually increasing the polarity of the eluent, compounds are separated based on their affinity for the stationary phase. The selection of an appropriate solvent system is often guided by preliminary analysis using Thin Layer Chromatography. youtube.com For acidic or basic compounds, modifiers like acetic acid or triethylamine (B128534) can be added to the eluent to improve separation. rochester.edu

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. libretexts.org A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then placed in a developing chamber with a suitable solvent system. youtube.com The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. youtube.com For this compound, a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, would be used as the eluent. The position of the compound on the developed plate is visualized, often using a UV lamp if the compound is UV-active, and is reported as a retention factor (Rf) value. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. basicmedicalkey.com For a compound like this compound, a reversed-phase HPLC method is typically employed. sielc.com In this mode, the stationary phase is non-polar (e.g., C18 or C8), and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. basicmedicalkey.comsielc.com The components of the mixture are separated based on their hydrophobicity, with more polar compounds eluting earlier. The use of a photodiode array (PDA) detector allows for the identification of the compound based on its retention time and UV-Vis spectrum. elsevierpure.com HPLC methods can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the desired separation.

| Parameter | Typical Conditions for Reversed-Phase HPLC |

| Stationary Phase | Octadecylsilyl (ODS, C18) or Octylsilyl (C8) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures basicmedicalkey.comsielc.com |

| Detector | Photodiode Array (PDA) elsevierpure.com |

| Mode | Isocratic or Gradient Elution |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures. basicmedicalkey.com This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC, and methods can often be transferred between the two techniques. restek.com For this compound, a UPLC method would offer a more rapid and efficient analysis of its purity and could be coupled with mass spectrometry (UPLC-MS) for highly sensitive and selective detection. ambeed.com

Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes

The conventional synthesis of (4-Fluoro-3-methoxyphenyl)methanol typically involves the reduction of the corresponding aldehyde or carboxylic acid. While effective, these methods can sometimes require harsh reagents or multiple steps. Future research is poised to develop more elegant and efficient synthetic strategies.

One promising area is the application of catalytic transfer hydrogenation . This method offers a safer and more environmentally friendly alternative to traditional metal hydride reductions. Research could focus on identifying novel, inexpensive, and highly efficient catalyst systems for this transformation.

Another avenue lies in the realm of C-H functionalization . acs.org Direct, regioselective hydroxymethylation of 1-fluoro-2-methoxybenzene would represent a significant step forward in synthetic efficiency. acs.org This approach, while challenging, could dramatically shorten the synthetic sequence and reduce waste.

Furthermore, flow chemistry presents an opportunity to improve the synthesis of this compound and its derivatives. Continuous flow reactors can offer enhanced reaction control, improved safety, and easier scalability compared to traditional batch processes.

Finally, exploring biocatalysis , using enzymes to perform the desired reduction, could offer unparalleled selectivity and sustainability. The identification and engineering of specific oxidoreductases capable of acting on 4-fluoro-3-methoxybenzaldehyde (B144112) or its precursors would be a significant innovation.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Transfer Hydrogenation | Safer, greener, more economical | Development of novel, efficient catalysts |

| Direct C-H Functionalization | Atom economy, reduced step count | Achieving high regioselectivity and yield |

| Flow Chemistry | Enhanced control, safety, scalability | Optimization of reactor design and conditions |

| Biocatalysis | High selectivity, sustainability | Enzyme discovery and engineering |

Exploration of New Derivatization Strategies

The therapeutic potential of a scaffold is often unlocked through systematic derivatization. For this compound, the hydroxyl and aromatic functionalities provide ripe handles for chemical modification.

Future research will likely focus on creating diverse libraries of derivatives for high-throughput screening. This can be achieved through various modern synthetic methodologies:

Etherification and Esterification: While standard, high-throughput parallel synthesis techniques can be employed to rapidly generate large libraries of ethers and esters with diverse alkyl, aryl, and heterocyclic substituents.

Click Chemistry: The introduction of an azide (B81097) or alkyne handle onto the this compound core would enable its participation in highly efficient and regioselective cycloaddition reactions, allowing for the facile attachment of a wide range of molecular fragments.

Multi-component Reactions: Reactions like the Ugi or Passerini reaction could be employed to introduce multiple points of diversity in a single synthetic step, rapidly building molecular complexity.

Photoredox Catalysis: This emerging field offers novel ways to activate the molecule and forge new carbon-carbon and carbon-heteroatom bonds under mild conditions, opening up previously inaccessible chemical space.

The goal of these derivatization strategies is not just to create novelty, but to systematically probe the structure-activity relationship (SAR) of the scaffold.

| Derivatization Strategy | Key Benefit | Potential Application |

| High-Throughput Etherification/Esterification | Rapid library generation | SAR exploration |

| Click Chemistry | High efficiency and selectivity | Facile conjugation to other molecules |

| Multi-component Reactions | Increased molecular complexity | Rapid lead generation |

| Photoredox Catalysis | Novel bond formation | Accessing new chemical space |

Expanded Applications in Medicinal Chemistry

The 4-fluoro-3-methoxyphenyl motif is present in a number of biologically active compounds. Building on this foundation, future research can explore the application of this compound derivatives in a wider range of therapeutic areas.

One area of significant potential is in the development of kinase inhibitors . google.com Many kinase inhibitors feature substituted aromatic rings that occupy the ATP-binding pocket of the enzyme. The specific substitution pattern of this compound could offer a unique combination of steric and electronic properties that could be exploited for the design of potent and selective inhibitors for kinases implicated in cancer and inflammatory diseases. google.com

Another promising direction is in the field of neuroscience . The blood-brain barrier is a significant hurdle in the development of drugs for central nervous system (CNS) disorders. The physicochemical properties of the this compound scaffold, such as its moderate lipophilicity and potential for hydrogen bonding, could be fine-tuned through derivatization to enhance CNS penetration. This could lead to the development of novel treatments for conditions like Alzheimer's disease, Parkinson's disease, and depression.

Furthermore, the scaffold could be explored for its potential in developing antiviral and antibacterial agents . The fluorine atom can often enhance metabolic stability and binding affinity, which are desirable properties for antimicrobial drugs.

Finally, the anti-inflammatory and antioxidant properties observed in structurally related natural products like zingerone (B1684294) suggest that derivatives of this compound could be investigated for their potential in treating a variety of conditions with an inflammatory component, such as arthritis and inflammatory bowel disease. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

AI and ML can be leveraged in several key areas:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify novel protein targets for which derivatives of this compound might be effective binders.

De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold that are optimized for binding to a specific target and possess desirable drug-like properties. elsevier.com

Predictive Modeling: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. nih.govresearchgate.net

Synthetic Route Prediction: AI tools can assist chemists in designing the most efficient and cost-effective synthetic routes for novel derivatives, accelerating the "Make" phase of the discovery cycle. elsevier.com

| AI/ML Application | Impact on Drug Discovery |

| Target Identification | Identifies novel therapeutic opportunities |

| De Novo Design | Creates optimized lead compounds virtually |

| ADMET Prediction | Reduces late-stage attrition of drug candidates |

| Synthetic Route Prediction | Accelerates the synthesis of novel compounds |

Q & A

Q. What safety protocols are recommended for handling (4-Fluoro-3-methoxyphenyl)methanol in laboratory settings?